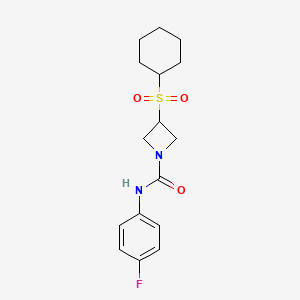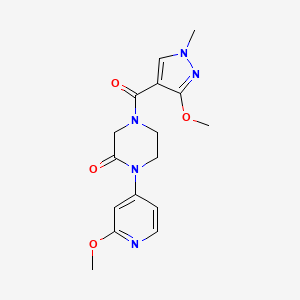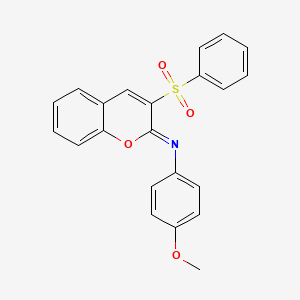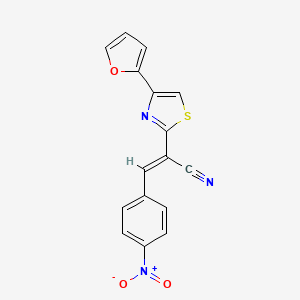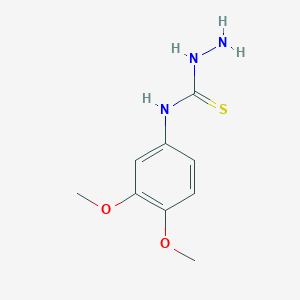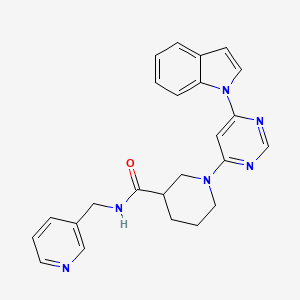
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of piperazine compounds, which have been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been used to study the dopaminergic system. 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease.
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been used in the study of drug addiction. It has been shown to have reinforcing effects in animal models, and has been used to study the neural mechanisms underlying drug addiction.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves its conversion to MPP+ by monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This results in a reduction in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have a variety of biochemical and physiological effects. One of the main effects is its ability to selectively destroy dopaminergic neurons in the brain. This has been used to study the dopaminergic system and its role in Parkinson's disease.
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has also been shown to have reinforcing effects in animal models, suggesting that it may have potential applications in the study of drug addiction.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This makes it a useful tool for studying the dopaminergic system and its role in Parkinson's disease.
However, there are also limitations to using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments. One of the main limitations is its neurotoxicity, which can make it difficult to use in animal models. Additionally, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have reinforcing effects, which can make it difficult to study its effects on drug addiction.
将来の方向性
There are many future directions for research on 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine. One area of research could be to further explore its potential applications in the study of drug addiction. Additionally, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine could be used to study the neural mechanisms underlying other neurological disorders, such as Alzheimer's disease.
Another area of research could be to develop new compounds based on the structure of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine that have similar biochemical and physiological effects, but with reduced toxicity. This could lead to the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, or 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been shown to have a variety of biochemical and physiological effects, and has been used to study the dopaminergic system and drug addiction. While there are limitations to using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments, there are many future directions for research that could lead to the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves the reaction of 4-methylphenylpiperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine. This method of synthesis has been widely used in the scientific community and has been shown to be effective in producing high-quality 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine.
特性
IUPAC Name |
1-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)21-9-11-22(12-10-21)25(23,24)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINYZLNLSICJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

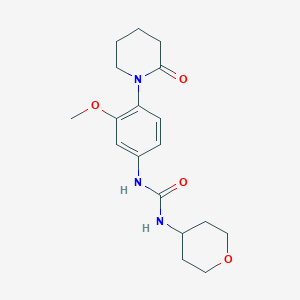
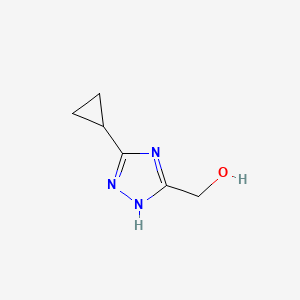


![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)

